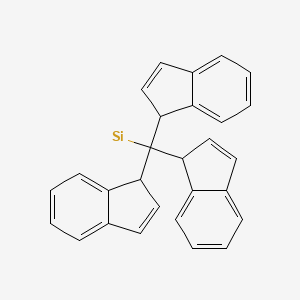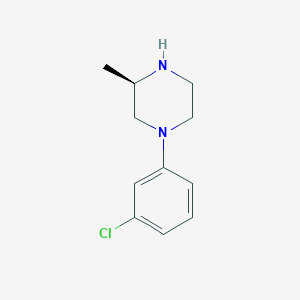![molecular formula C12H29NOSi2 B12556352 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine CAS No. 144052-74-4](/img/structure/B12556352.png)
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a pentamethyldisiloxanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable siloxane precursor. One common method is the hydrosilylation of an allyl-substituted pyrrolidine with pentamethyldisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial to achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the siloxane moiety or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms or the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or silanone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine involves its interaction with specific molecular targets. The siloxane moiety can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the siloxane group, used widely in medicinal chemistry.
Pentamethyldisiloxane: A siloxane compound without the pyrrolidine ring, used in materials science.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine with different chemical properties.
Uniqueness: 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the siloxane group. This dual functionality imparts distinct chemical and physical properties, making it valuable for specialized applications that require both organic and silicon-based characteristics.
Eigenschaften
CAS-Nummer |
144052-74-4 |
|---|---|
Molekularformel |
C12H29NOSi2 |
Molekulargewicht |
259.53 g/mol |
IUPAC-Name |
dimethyl-(3-pyrrolidin-1-ylpropyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H29NOSi2/c1-15(2,3)14-16(4,5)12-8-11-13-9-6-7-10-13/h6-12H2,1-5H3 |
InChI-Schlüssel |
YFPCFMCOUPSEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)CCCN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
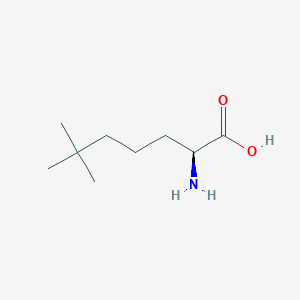
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
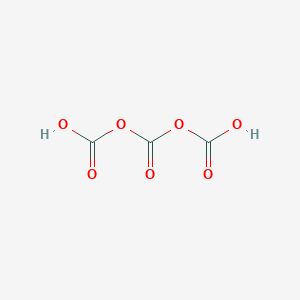
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
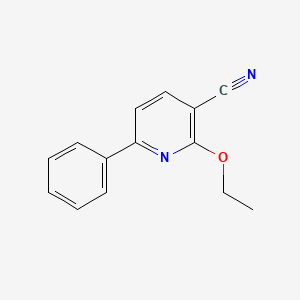
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
